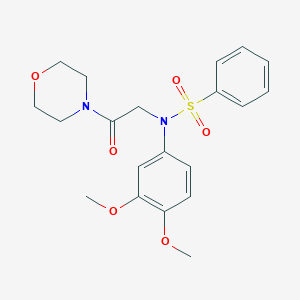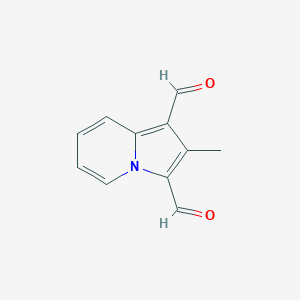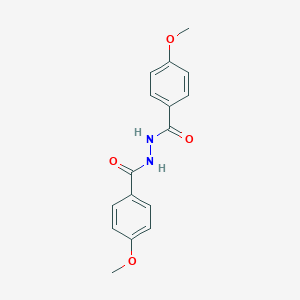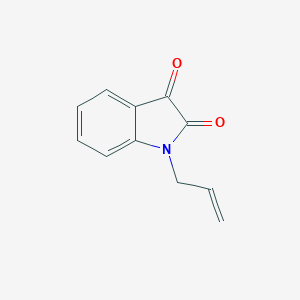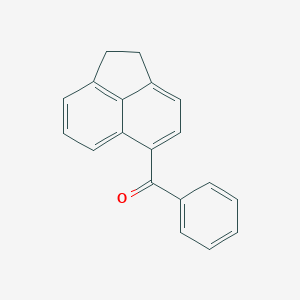![molecular formula C14H14N8O5 B186941 2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide CAS No. 159383-33-2](/img/structure/B186941.png)
2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide exerts its therapeutic effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of various antioxidant and detoxification genes. 2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide activates Nrf2 by modifying the cysteine residues of Keap1, a negative regulator of Nrf2, leading to its dissociation from Nrf2 and subsequent translocation of Nrf2 to the nucleus. Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) and activates the transcription of various genes involved in antioxidant defense and detoxification.
Effets Biochimiques Et Physiologiques
2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce oxidative stress, inflammation, and cell proliferation in various cell types. 2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In addition, the compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. 2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide has also been shown to exhibit low toxicity in vitro and in vivo. However, the compound has limited solubility in water, which can make it difficult to administer in animal studies. In addition, the compound has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research of 2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide. One potential direction is the investigation of the compound's role in the treatment of neurodegenerative disorders, such as Parkinson's disease. Another direction is the development of more potent and selective Nrf2 activators based on the structure of 2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide. The use of 2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide in combination with other therapeutic agents is also an area of interest for future research. Finally, the development of novel drug delivery systems for 2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide may improve its bioavailability and efficacy in vivo.
Méthodes De Synthèse
The synthesis of 2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide involves the reaction of 2-cyanoiminopyrrolidine with 2,4-dinitrophenylhydrazine in the presence of acetic anhydride. The resulting product is then reacted with N,N-dimethylformamide dimethylacetal and acetic anhydride to yield 2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities through the modulation of various signaling pathways. 2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide has also been investigated for its potential role in neuroprotection and the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
159383-33-2 |
|---|---|
Nom du produit |
2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide |
Formule moléculaire |
C14H14N8O5 |
Poids moléculaire |
374.31 g/mol |
Nom IUPAC |
2-(2-cyanoiminopyrrolidin-1-yl)-N-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]acetamide |
InChI |
InChI=1S/C14H14N8O5/c15-8-16-13-2-1-5-20(13)7-14(23)17-9-18-19-11-4-3-10(21(24)25)6-12(11)22(26)27/h3-4,6,9,19H,1-2,5,7H2,(H,17,18,23) |
Clé InChI |
GCPGMBXSTCXMPZ-UHFFFAOYSA-N |
SMILES isomérique |
C1CC(=NC#N)N(C1)CC(=O)N=CNNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1CC(=NC#N)N(C1)CC(=O)NC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1CC(=NC#N)N(C1)CC(=O)N=CNNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






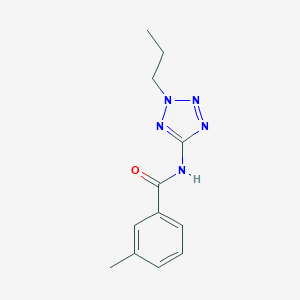
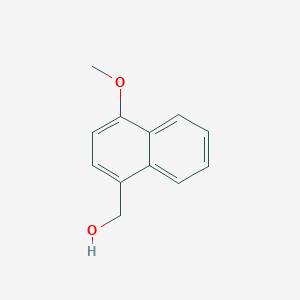
![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)
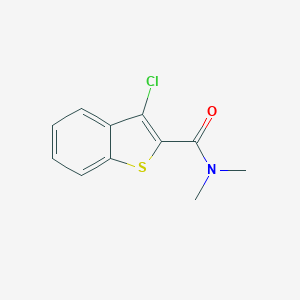
![1-Oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B186869.png)
![1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B186870.png)
